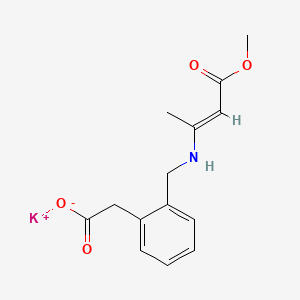

Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate

Description

Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate (CAS: 67584-31-0) is a synthetic organic compound with the molecular formula C₁₃H₁₄KNO₄ and a molecular weight of 287.3529 g/mol . It features a phenylacetate backbone substituted with a 3-methoxy-1-methyl-3-oxoprop-1-enylamino group. Key physicochemical properties include a melting point of 207°C, boiling point of 418.7°C, and a vapor pressure of 9.28 × 10⁻⁸ mmHg at 25°C . The compound is water-soluble, making it suitable for pharmaceutical applications .

Properties

CAS No. |

52786-76-2 |

|---|---|

Molecular Formula |

C14H16KNO4 |

Molecular Weight |

301.38 g/mol |

IUPAC Name |

potassium;2-[2-[[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]methyl]phenyl]acetate |

InChI |

InChI=1S/C14H17NO4.K/c1-10(7-14(18)19-2)15-9-12-6-4-3-5-11(12)8-13(16)17;/h3-7,15H,8-9H2,1-2H3,(H,16,17);/q;+1/p-1/b10-7+; |

InChI Key |

JYXAWTDHRHNTNK-HCUGZAAXSA-M |

Isomeric SMILES |

C/C(=C\C(=O)OC)/NCC1=CC=CC=C1CC(=O)[O-].[K+] |

Canonical SMILES |

CC(=CC(=O)OC)NCC1=CC=CC=C1CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzylbenzene, ar-methyl derivative typically involves the alkylation of benzene with benzyl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The process can be represented by the following reaction:

[ \text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of dibenzylbenzene, ar-methyl derivative is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with enhanced safety measures and efficient catalyst recovery systems.

Chemical Reactions Analysis

Types of Reactions

Dibenzylbenzene, ar-methyl derivative undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl benzoate using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, enhancing its chemical versatility.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles such as nitronium ion (NO2+) in the presence of sulfuric acid.

Major Products

Oxidation: Benzyl benzoate.

Reduction: Benzyl alcohol.

Substitution: Nitro-dibenzylbenzene derivatives.

Scientific Research Applications

Dibenzylbenzene, ar-methyl derivative finds applications in several scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which dibenzylbenzene, ar-methyl derivative exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound acts as a modulator of biochemical processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Differences and Implications

Substituent Effects :

- The 4-hydroxyphenyl variant (CAS: 69416-61-1) exhibits increased polarity due to the hydroxyl group, enhancing water solubility (303.35 g/mol vs. 287.35 g/mol for the parent compound) . This modification is critical for drug bioavailability.

- Replacing methoxy with ethoxy (CAS: 57938-86-0) increases molecular weight (317.38 g/mol) and likely improves membrane permeability due to higher lipophilicity .

Counterion Influence: The sodium salt (CAS: 13291-96-8) has a lower molecular weight (290.24 g/mol) and higher solubility in polar solvents compared to potassium derivatives, making it preferable for intravenous formulations .

Stereochemistry: The (R)-enantiomer (e.g., CAS: 69416-61-1) is explicitly noted for pharmaceutical use, suggesting enantioselective activity in biological systems .

Biological Activity

Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate, also known by its CAS number 67584-31-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H14KNO4 |

| Molar Mass | 287.35 g/mol |

| CAS Number | 67584-31-0 |

| EINECS Number | 266-723-0 |

| Boiling Point | 418.7 °C |

| Flash Point | 207 °C |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer prevention and treatment, as oxidative stress is a known factor in tumorigenesis .

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in cancer progression, including those in the MAPK and NF-kB signaling pathways .

Antitumor Activity

A series of studies have highlighted the antitumor potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be comparable to those of established chemotherapeutic agents .

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The studies indicated that the compound not only inhibited tumor growth but also enhanced overall survival rates .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties:

- Mechanism : It has been shown to modulate neuroinflammatory responses and protect neuronal cells against apoptosis induced by neurotoxic agents .

- Potential Applications : These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a crucial role in disease progression .

Summary of Biological Activities

The following table summarizes the primary biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage |

| Cytotoxicity | Induces cell death in cancer cells |

| Enzyme Inhibition | Inhibits key enzymes involved in cancer progression |

| Neuroprotection | Protects neuronal cells from toxic damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.